molecular formula C29H47ClO4 B1242061 aragusterol C

aragusterol C

Cat. No. B1242061
M. Wt: 495.1 g/mol
InChI Key: IDJFQGHMTPJXRG-ABQXLVMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

aragusterol C is a natural product found in Hyrtios erectus and Xestospongia with data available.

Scientific Research Applications

Antitumor Activity

Aragusterol C, a chlorinated steroid isolated from the marine sponge Xestospongia, has been identified as having potent antitumor properties. It exhibits strong inhibitory effects on the proliferation of KB cells in vitro and demonstrates significant antitumor activity in vivo against L1210 cells in mice (Shimura et al., 1994). Additionally, aragusterol A, closely related to aragusterol C, has also shown broad-spectrum antiproliferative activity against various human cancer cell lines, indicating its potential as a potent antitumor agent (Iguchi et al., 1993).

Mechanism of Action

The mechanism of action of aragusterol A (YTA0040), which shares structural similarities with aragusterol C, has been studied in detail. It was found to cause dose- and time-dependent suppression of nucleic acid and protein synthesis, leading to the arrest of human non-small-cell lung cancer (NSCLC) cells in the G1 phase of the cell cycle. This action is through the inhibition of pRb phosphorylation, which results from the down-regulation of the levels of expression of cyclins and CDKs involved in the G1/S transition (Fukuoka et al., 2000).

Antifouling Properties

Aragusterol C and its derivatives exhibit antifouling properties, which are crucial in marine environments. For example, aragusterol B has shown significant antifouling activity, suggesting the potential of aragusterols as a basis for environmentally friendly antifouling agents (Nguyen et al., 2013).

Synthesis and Structural Analysis

Efforts have been made in the synthesis of aragusterols, including aragusterol C. The synthesis involves stereoselective construction of the side chain and coupling with a steroid skeleton, highlighting the chemical complexity and the potential for structural modification for enhanced biological activity (Mitome et al., 1995).

properties

Product Name

aragusterol C

Molecular Formula

C29H47ClO4

Molecular Weight

495.1 g/mol

IUPAC Name

(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H47ClO4/c1-16-11-21(16)17(2)12-26(33)29(34,15-30)24-8-7-22-20-6-5-18-13-19(31)9-10-27(18,3)23(20)14-25(32)28(22,24)4/h16-18,20-26,32-34H,5-15H2,1-4H3/t16-,17+,18-,20-,21-,22-,23-,24-,25+,26+,27-,28-,29-/m0/s1

InChI Key

IDJFQGHMTPJXRG-ABQXLVMOSA-N

Isomeric SMILES

C[C@H]1C[C@@H]1[C@H](C)C[C@H]([C@](CCl)([C@H]2CC[C@@H]3[C@@]2([C@@H](C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5)C)O)C)O)O

Canonical SMILES

CC1CC1C(C)CC(C(CCl)(C2CCC3C2(C(CC4C3CCC5C4(CCC(=O)C5)C)O)C)O)O

synonyms

aragusterol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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